molecular formula C21H30O4 B132708 21-Deoxycortisol CAS No. 641-77-0

21-Deoxycortisol

Cat. No.: B132708
CAS No.: 641-77-0
M. Wt: 346.5 g/mol
InChI Key: LCZBQMKVFQNSJR-UJPCIWJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Deoxycortisol typically involves the hydroxylation of 17α-hydroxyprogesterone. The reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1), which introduces hydroxyl groups at the 11β and 17α positions .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve the hydroxylation of 17α-hydroxyprogesterone. This approach is favored due to its specificity and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the specific conditions and reagents used.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through appropriate chemical reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones and other oxidized derivatives.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Cortisol (11β,17α,21-trihydroxyprogesterone): A closely related steroid with additional hydroxylation at the 21 position.

    11-Deoxycortisol (11β,17α-dihydroxyprogesterone): Similar to 21-Deoxycortisol but lacks the hydroxyl group at the 21 position.

    17α-Hydroxyprogesterone: The immediate precursor of this compound in the steroid biosynthesis pathway.

Uniqueness of this compound: this compound is unique in its specific role as a biomarker for 21-hydroxylase deficiency. Unlike 17α-hydroxyprogesterone, which can be produced in the gonads, this compound is uniquely adrenal-derived, making it a more specific indicator of adrenal function .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBQMKVFQNSJR-UJPCIWJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101044501
Record name 21-Desoxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-77-0
Record name 21-Deoxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Deoxycortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Desoxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-β,17-α-dihydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 21-DEOXYCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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